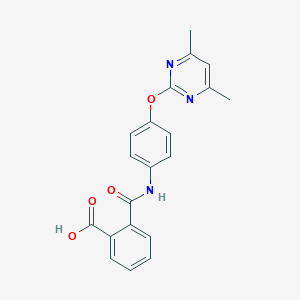![molecular formula C19H19N3O5S2 B255452 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the inhibition of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, which is a key enzyme involved in the regulation of insulin signaling pathways. By inhibiting 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, this compound can enhance insulin sensitivity and improve glucose uptake in cells, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, this compound has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound can enhance insulin sensitivity and improve glucose uptake, which may have therapeutic effects in the treatment of diabetes and obesity. In addition, it has been shown to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells. In organisms, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in lab experiments include its potential therapeutic effects in the treatment of diabetes, obesity, and cancer, as well as its ability to enhance insulin sensitivity and improve glucose uptake in cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic effects in the treatment of diabetes, obesity, and cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes involved in insulin signaling pathways. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide for therapeutic use.
Métodos De Síntesis
The synthesis of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, this compound has been shown to have potential therapeutic effects in the treatment of diabetes, obesity, and cancer. In biology, it has been used as a tool to study the mechanisms of insulin signaling pathways and the role of 2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in regulating these pathways. In chemistry, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
Propiedades
Nombre del producto |
2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C19H19N3O5S2 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-2-26-16-5-3-4-6-17(16)27-13-18(23)21-14-7-9-15(10-8-14)29(24,25)22-19-20-11-12-28-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
OZTJNNZJLVRGDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES canónico |
CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)




